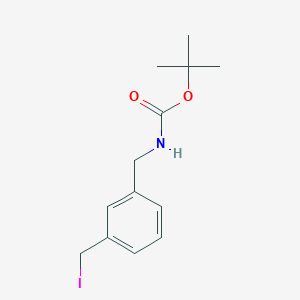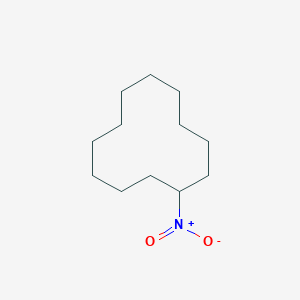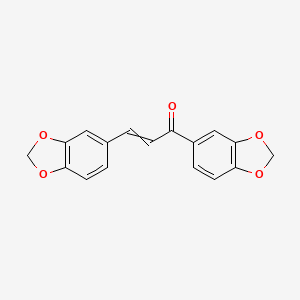
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-, also known as (2E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one, is a chemical compound with the molecular formula C17H12O5 and a molecular weight of 296.27 g/mol . This compound is characterized by the presence of two benzodioxole groups attached to a propenone backbone. It is commonly referred to as a derivative of chalcone, specifically bis(3,4-methylenedioxy)chalcone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-methylenedioxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .
化学反応の分析
Types of Reactions
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Halogenated derivatives, amine-substituted products
科学的研究の応用
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Uniqueness
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- is unique due to the presence of two benzodioxole groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential biological activities compared to similar compounds with only one benzodioxole group .
特性
分子式 |
C17H12O5 |
|---|---|
分子量 |
296.27 g/mol |
IUPAC名 |
1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2 |
InChIキー |
BJVBIPGXQAUWBA-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




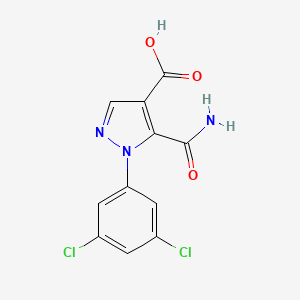
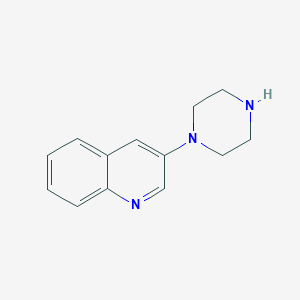
![(6S)-1,1-dibromo-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8775530.png)
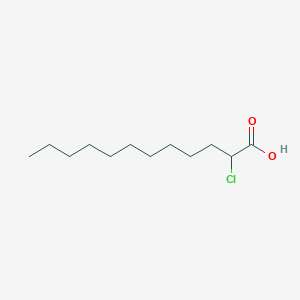
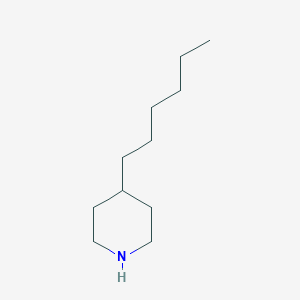
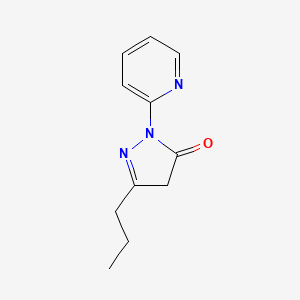
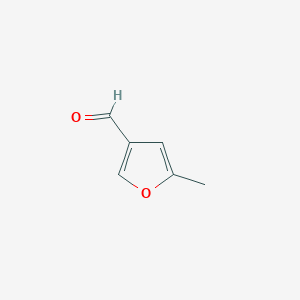
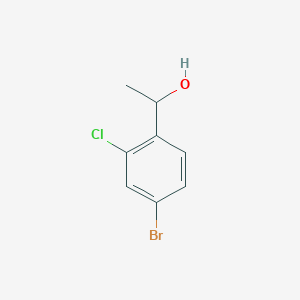
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 5-amino-N,N-dimethyl-](/img/structure/B8775585.png)
